4-Chloro-2-(5-isoxazolyl)-5-methylphenol

Description

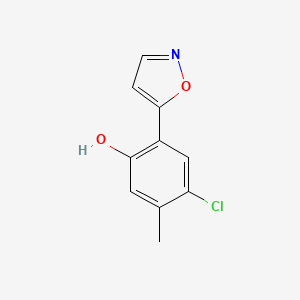

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methyl-2-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-6-4-9(13)7(5-8(6)11)10-2-3-12-14-10/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQSNRFGRKTOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C2=CC=NO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425286 | |

| Record name | 4-chloro-2-(5-isoxazolyl)-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213690-32-5 | |

| Record name | 4-Chloro-2-(5-isoxazolyl)-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213690-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-(5-isoxazolyl)-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(5-isoxazolyl)-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol, a substituted isoxazole of interest to researchers in medicinal chemistry and drug development. The synthesis is presented in a multi-step approach, beginning with readily available starting materials and proceeding through key intermediates to the final product. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the underlying chemical principles and experimental considerations.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The isoxazole ring system serves as a versatile scaffold in the design of novel therapeutic agents. The target molecule, this compound, incorporates this key heterocycle along with a substituted phenolic moiety, suggesting its potential for biological evaluation. This guide details a logical and reproducible synthetic route to access this compound for further investigation.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in three main stages. The pathway commences with the synthesis of a key substituted acetophenone intermediate. This is followed by the formation of a chalcone-like enaminone, which then undergoes a cyclization reaction to construct the desired isoxazole ring.

Caption: Overall three-stage synthetic pathway.

Stage 1: Synthesis of 5-Chloro-2-hydroxy-4-methylacetophenone

The initial stage of the synthesis focuses on the preparation of the key intermediate, 5-Chloro-2-hydroxy-4-methylacetophenone. While a direct Friedel-Crafts acylation of 4-chloro-3-methylphenol is a possible route, the Fries rearrangement of the corresponding phenolic ester often provides better regioselectivity and yield.[1][2] This method involves the rearrangement of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.

Experimental Protocol: Fries Rearrangement of 4-Chloro-3-methylphenyl acetate

-

Esterification of 4-chloro-3-methylphenol: In a round-bottom flask, 4-chloro-3-methylphenol is dissolved in a suitable solvent such as dichloromethane. An excess of acetyl chloride (1.2 equivalents) is added dropwise at 0 °C, followed by a base like triethylamine or pyridine to neutralize the HCl byproduct. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-chloro-3-methylphenyl acetate.

-

Fries Rearrangement: The crude 4-chloro-3-methylphenyl acetate is placed in a reaction vessel. Anhydrous aluminum chloride (AlCl₃) (typically 2.0-3.0 equivalents) is added portion-wise at a low temperature (0-10 °C).[3] The reaction mixture is then heated, often without a solvent or in a high-boiling inert solvent like o-dichlorobenzene, to a temperature range of 150-170 °C for 2-3 hours.[3] The progress of the rearrangement is monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex. The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product, 5-Chloro-2-hydroxy-4-methylacetophenone, is then purified by recrystallization from a suitable solvent like methanol or ethanol.[3]

Stage 2: Formation of the Enaminone Intermediate

The second stage involves the condensation of the synthesized acetophenone with a one-carbon electrophile to form an enaminone. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is an excellent reagent for this transformation, as it serves as both a reactant and a dehydrating agent.[4] This reaction forms a β-dimethylaminopropenone system, which is an activated precursor for the subsequent cyclization.

Experimental Protocol: Reaction with DMF-DMA

-

Reaction Setup: In a dry round-bottom flask, 5-Chloro-2-hydroxy-4-methylacetophenone is dissolved in an anhydrous solvent like toluene or xylene.

-

Addition of DMF-DMA: N,N-Dimethylformamide dimethyl acetal (typically 1.5-2.0 equivalents) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC until the starting acetophenone is consumed.

-

Workup and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, 3-dimethylamino-1-(5-chloro-2-hydroxy-4-methylphenyl)prop-2-en-1-one, is often a solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization.

Stage 3: Isoxazole Ring Formation via Cyclization

The final stage of the synthesis is the construction of the isoxazole ring. This is achieved through the cyclization of the enaminone intermediate with hydroxylamine hydrochloride. In this reaction, the hydroxylamine displaces the dimethylamino group and subsequently cyclizes with the ketone to form the stable five-membered heterocyclic ring of the isoxazole.

Experimental Protocol: Cyclization with Hydroxylamine

-

Reaction Setup: The crude enaminone from the previous step is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Hydroxylamine: Hydroxylamine hydrochloride (typically 1.1-1.5 equivalents) is added to the solution, followed by a base such as sodium acetate or pyridine to liberate the free hydroxylamine.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The formation of the product can be monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude this compound is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Summary

The following table summarizes the key transformations and expected outcomes for the synthesis of this compound. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Fries Rearrangement | 4-Chloro-3-methylphenyl acetate | AlCl₃ | 5-Chloro-2-hydroxy-4-methylacetophenone | 70-85%[3][5] |

| 2 | Enaminone Formation | 5-Chloro-2-hydroxy-4-methylacetophenone | DMF-DMA | 3-dimethylamino-1-(5-chloro-2-hydroxy-4-methylphenyl)prop-2-en-1-one | 80-95% |

| 3 | Isoxazole Cyclization | Enaminone Intermediate | Hydroxylamine HCl, Base | This compound | 60-80% |

Visualized Experimental Workflow

Caption: Step-by-step experimental workflow.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a Fries rearrangement to synthesize the key acetophenone intermediate, followed by a robust enaminone formation and subsequent cyclization, this approach offers good overall yields and a high degree of control over the chemical transformations. The protocols provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel isoxazole-containing compounds for potential applications in drug discovery and development.

References

Sources

"4-Chloro-2-(5-isoxazolyl)-5-methylphenol" chemical properties

An In-depth Technical Guide to 4-Chloro-2-(5-isoxazolyl)-5-methylphenol: A Predictive Analysis

Forward

This document provides a comprehensive technical overview of this compound. It is important to note that as of the time of this writing, this specific molecule is not extensively cataloged in publicly accessible chemical databases or the peer-reviewed scientific literature. Consequently, this guide adopts a predictive and theoretical approach, grounding its analysis in the well-established chemical principles of its constituent functional groups—a chlorinated phenol and an isoxazole heterocycle. The insights and protocols described herein are derived from analogous, well-characterized structures and are intended to serve as a robust starting point for researchers and drug development professionals. All proposed methodologies and predicted properties require experimental validation.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic compound featuring a phenol core functionalized with a chlorine atom, a methyl group, and an isoxazole ring. The precise arrangement of these substituents dictates its electronic properties and, by extension, its reactivity and potential biological activity.

-

IUPAC Name: 4-chloro-2-(isoxazol-5-yl)-5-methylphenol

-

Molecular Formula: C₁₀H₈ClNO₂

-

CAS Number: Not assigned.

-

InChI Key: (Predicted) Awaited experimental validation.

Figure 1: Chemical Structure of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The table below summarizes the predicted properties for this compound, calculated using established computational models and by analogy to structurally related compounds.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Weight | 210.63 g/mol | Calculated from the molecular formula C₁₀H₈ClNO₂. |

| Appearance | Off-white to pale yellow solid | Phenolic compounds are often crystalline solids at room temperature. The color may arise from minor impurities or oxidation. |

| Melting Point | 130 - 150 °C | This range is an estimation based on substituted phenols and isoxazole derivatives. The presence of hydrogen bonding (phenol -OH) and dipole-dipole interactions will contribute to a relatively high melting point. |

| Boiling Point | > 300 °C (with decomposition) | Phenols typically have high boiling points due to intermolecular hydrogen bonding. Decomposition at high temperatures is expected. |

| pKa (Phenolic Hydroxyl) | 7.5 - 8.5 | The pKa of phenol is ~10. The electron-withdrawing effects of the chlorine and isoxazole substituents are expected to increase the acidity of the phenolic proton, thus lowering the pKa. |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | This value suggests moderate lipophilicity, indicating a preference for nonpolar environments over aqueous ones. This is a crucial parameter for predicting membrane permeability and bioavailability. The prediction is based on the contribution of the chloro, methyl, and isoxazole groups. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, ethanol, acetone) | The polar phenol and isoxazole groups may confer slight aqueous solubility, but the overall aromatic and chlorinated structure suggests limited solubility in water. It is expected to be readily soluble in common organic solvents. |

Proposed Synthesis and Characterization

A plausible synthetic route to this compound could involve a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydroxylamine to construct the isoxazole ring.

Figure 2: Proposed Synthetic Workflow.

Step-by-Step Synthetic Protocol

Rationale: This protocol is based on a well-established method for the synthesis of isoxazoles from 1,3-dicarbonyl compounds or their equivalents. The use of DMF-DMA provides a stable enaminone intermediate, which readily undergoes cyclization with hydroxylamine.

-

Step 1: Formation of the Enaminone Intermediate

-

To a solution of 4-Chloro-5-methyl-2-hydroxyacetophenone (1.0 eq) in anhydrous toluene (10 mL/mmol), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate.

-

-

Step 2: Cyclization to Form the Isoxazole Ring

-

Dissolve the crude enaminone from Step 1 in glacial acetic acid (15 mL/mmol).

-

Add hydroxylamine hydrochloride (1.2 eq) to the solution.

-

Heat the mixture to reflux (approx. 118 °C) for 2-4 hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL/mmol).

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude product.

-

-

Step 3: Purification

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Proposed Characterization

-

¹H NMR (in CDCl₃, predicted):

-

A singlet around δ 2.3 ppm (3H, -CH₃).

-

A singlet for the phenolic -OH, likely broad, around δ 5-7 ppm (1H).

-

Two doublets for the isoxazole protons, expected around δ 6.5 and δ 8.3 ppm.

-

Two singlets for the aromatic protons on the phenol ring, likely around δ 7.0 and δ 7.5 ppm.

-

-

¹³C NMR (in CDCl₃, predicted):

-

A signal around δ 20 ppm for the methyl carbon.

-

A series of signals between δ 110-160 ppm for the aromatic and isoxazole carbons.

-

-

FT-IR (KBr, cm⁻¹):

-

A broad peak around 3200-3400 cm⁻¹ for the O-H stretch of the phenol.

-

Peaks around 1600-1450 cm⁻¹ for the C=C and C=N stretching of the aromatic and isoxazole rings.

-

A peak around 1100-1200 cm⁻¹ for the C-O stretch.

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) at m/z 210/212, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom.

-

Potential Biological and Pharmacological Profile

The combination of a chlorinated phenol and an isoxazole moiety suggests several potential avenues for biological activity. Isoxazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. Chlorinated phenols have a long history as antimicrobial agents.

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic ring system that can form hydrogen bonds within the ATP-binding pocket of a target kinase. The isoxazole ring of this compound could potentially act as a hinge-binder, a common motif in kinase inhibitors. The substituted phenol ring would occupy a hydrophobic pocket, with the chloro and methyl groups fine-tuning the binding affinity and selectivity.

Figure 3: Hypothetical Kinase Inhibition Mechanism.

Proposed Analytical Methodologies

For the quantification and quality control of this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable choice.

Step-by-Step RP-HPLC Method Development Protocol

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for moderately nonpolar compounds.

-

Mobile Phase Selection:

-

Prepare Mobile Phase A: 0.1% formic acid in water.

-

Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

-

The formic acid helps to protonate the phenolic hydroxyl group, leading to sharper peaks.

-

-

Gradient Elution:

-

Start with a gradient of 5% B to 95% B over 20 minutes to determine the approximate elution time.

-

Based on the initial run, optimize the gradient to achieve a retention time of 5-10 minutes with good peak shape and resolution from any impurities.

-

-

UV Detection:

-

Perform a UV scan of the compound dissolved in the mobile phase to determine the wavelength of maximum absorbance (λmax). This is likely to be in the range of 254-280 nm. Set the detector to this wavelength.

-

-

Standard Curve Generation:

-

Prepare a series of standard solutions of the purified compound of known concentrations.

-

Inject each standard and plot the peak area versus concentration to generate a calibration curve. This will be used for the quantification of unknown samples.

-

-

Validation:

-

Validate the method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to standard guidelines.

-

Conclusion

While experimental data on this compound is not currently available in the public domain, a thorough analysis of its structural components allows for a robust prediction of its chemical and physical properties, a plausible synthetic route, and potential biological activities. The insights provided in this guide are intended to form a strong foundation for future research into this novel compound. Experimental validation of the predicted properties and proposed methodologies is a necessary next step to fully characterize this molecule and explore its potential applications in fields such as medicinal chemistry and materials science.

References

-

U.S. National Library of Medicine. (n.d.). Phenol. PubChem. Retrieved from [Link]

- Bala, S., Sharma, N., & Kajal, A. (2014). Isoxazole: A versatile molecule in the field of medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 14(7), 599–617.

- Poulain, S., et al. (2001). Synthesis and biological evaluation of 4-substituted-2,6-dimethyl-3,5-bis-(alkoxycarbonyl)-1,4-dihydropyridines as a new family of anti-leishmanial compounds. Journal of Medicinal Chemistry, 44(18), 2891–2900.

- Roskoski, R. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47.

An In-depth Technical Guide to 4-Chloro-2-(5-isoxazolyl)-5-methylphenol (CAS: 213690-32-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information on its chemical properties, a proposed synthetic route based on established methodologies for analogous structures, and a discussion of potential biological activities inferred from related isoxazole and phenol-containing compounds.

Core Compound Characteristics

This compound is a substituted phenol derivative featuring an isoxazole ring. The strategic placement of a chloro group, a methyl group, and the isoxazole moiety on the phenol scaffold suggests its potential as a versatile intermediate for creating more complex molecules with diverse biological functions.

| Property | Value | Source |

| CAS Number | 213690-32-5 | [1] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1] |

| Molecular Weight | 209.63 g/mol | [1] |

| IUPAC Name | 4-chloro-5-methyl-2-(1,2-oxazol-5-yl)phenol | [1] |

| SMILES | Cc1cc(O)c(cc1Cl)-c2ccno2 | |

| Predicted XlogP | 2.7 | [1] |

Proposed Synthesis Pathway

Step 1: Claisen-Schmidt Condensation to form a Chalcone Intermediate

The synthesis would commence with the base-catalyzed condensation of a suitable acetophenone and an aldehyde. In this case, the starting ketone would be 5'-Chloro-2'-hydroxy-4'-methylacetophenone (CAS: 28480-70-8)[8] and the aldehyde would be a suitable precursor to the isoxazole ring, such as a protected formylacetic acid equivalent.

-

Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds to create the α,β-unsaturated ketone (chalcone) backbone necessary for the subsequent cyclization.[2][3] The hydroxyl group on the acetophenone directs the reaction, and the methyl and chloro substituents are carried through to the final product.

Step 2: Cyclization with Hydroxylamine Hydrochloride to form the Isoxazole Ring

The chalcone intermediate from Step 1 would then be reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. This reaction proceeds via a nucleophilic addition of the hydroxylamine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable isoxazole ring.[5][6][9]

-

Rationale: This cyclization is a highly efficient and widely used method for the synthesis of isoxazoles.[5] The regioselectivity of the cyclization is generally well-controlled, leading to the desired 5-substituted isoxazole isomer.

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Applications

Due to the novelty of this compound, direct studies on its biological activity are not extensively documented. However, the isoxazole nucleus is a well-known pharmacophore present in numerous biologically active compounds.[6][9][10][11] Therefore, we can infer potential areas of interest for this molecule.

Structurally related phenol-isoxazole compounds have been investigated for a range of biological activities, including:

-

Anticancer Activity: Many isoxazole derivatives have been synthesized and evaluated as potential anticancer agents.[11][12] For instance, some 4-phenoxy-phenyl isoxazoles have been identified as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme implicated in cancer cell metabolism.[12]

-

Anti-inflammatory Activity: The isoxazole scaffold is present in several compounds with anti-inflammatory properties.[13]

-

Antimicrobial and Antifungal Activity: Isoxazole derivatives have a long history in the development of antimicrobial and antifungal agents.[6][14]

-

Enzyme Inhibition: The isoxazole ring can act as a bioisostere for other functional groups, enabling it to interact with the active sites of various enzymes.[9]

The presence of the chloro and methyl groups on the phenol ring can further modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.[10][15][16][17][18]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show distinct signals for the aromatic protons on the phenol and isoxazole rings, as well as a singlet for the methyl group protons.

-

¹³C NMR would provide information on the number and chemical environment of all carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Predicted adducts include [M+H]⁺ at m/z 210.03163 and [M+Na]⁺ at m/z 232.01357.[1]

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for the O-H stretch of the phenolic hydroxyl group, C=C and C=N stretching vibrations of the aromatic and isoxazole rings, and C-Cl stretching.

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a UV detector would be a suitable starting point.

-

Thin-Layer Chromatography (TLC): TLC on silica gel plates would be used for monitoring the progress of the synthesis reaction and for preliminary purity checks.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis and characterization of this compound.

Proposed Synthesis of this compound

Step 1: Synthesis of the Chalcone Intermediate

-

To a solution of 5'-Chloro-2'-hydroxy-4'-methylacetophenone (1.0 eq) in ethanol, add a suitable formyl precursor (1.1 eq).

-

Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone intermediate.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Step 2: Synthesis of this compound

-

Dissolve the chalcone intermediate (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate or potassium hydroxide (2.0 eq).

-

Reflux the reaction mixture for several hours, monitoring by TLC.[6][9]

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.

Caption: Workflow for the synthesis and characterization of the target compound.

Analytical Characterization Protocol

-

NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

NMR Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer.

-

MS Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

MS Data Acquisition: Infuse the sample into an ESI or APCI source of a high-resolution mass spectrometer to obtain accurate mass data.

-

IR Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film on a salt plate.

-

IR Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

HPLC Sample Preparation: Prepare a stock solution of the compound in the mobile phase and dilute to an appropriate concentration for analysis.

-

HPLC Analysis: Inject the sample onto a C18 column and elute with a suitable mobile phase gradient. Monitor the eluent with a UV detector at an appropriate wavelength.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The synthetic route proposed herein provides a clear and viable path to obtaining this compound for further study. The true potential of this molecule lies in its future biological evaluation. Based on the rich pharmacology of the isoxazole scaffold, it is highly recommended that this compound be screened in a variety of biological assays, particularly those related to anticancer, anti-inflammatory, and antimicrobial activities. Further derivatization of the phenolic hydroxyl group could also lead to a library of related compounds with potentially enhanced and diverse biological profiles.

References

- Yuan, Z., et al. (2020). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1339-1349.

- Patel, K. D., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4), 899-908.

- BenchChem. (2024). Cyclization with hydroxylamine hydrochloride: Significance and symbolism. BenchChem.

- Goksen, U. S., et al. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-838.

- Joseph, L., & George, M. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 11(4), 735-739.

- Pawar, S. S., & Bhosale, A. V. (2014). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. International Journal of ChemTech Research, 6(7), 3633-3637.

- Shaik, A. B., et al. (2019).

- Banu, S., & Singh, J. (2023). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts (IJCRT), 11(5), d283-d293.

- J&K Scientific. 4-Chloro-2-(isoxazol-5-yl)phenol | 86176-56-9.

- Kumar, A., et al. (2013). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 5(5), 188-195.

- Gollapalli, N., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 11(6), 2622-2636.

- A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 1058-1076.

- Sharma, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387.

- ResearchGate. (2024). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.

- Indian Journal of Chemistry. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. Indian Journal of Chemistry, 61B(9), 960-965.

- Wikipedia.

- BenchChem.

- Sigma-Aldrich. 5′-Chloro-2′-hydroxy-4′-methylacetophenone 98% | 28480-70-8.

- PubMed. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6086.

- Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.

- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

- Guidechem. 4-CHLORO-2-(ISOXAZOL-5-YL)PHENOL 86176-56-9 wiki.

- Chem-Impex. 2-(5-Isoxazolyl)-4-methylphenol.

- PubChemLite. This compound.

- LabSolu. 4-Chloro-2-(5-isoxazolyl)phenol.

- MolPort. Compound 4-chloro-2-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol.

- Google P

- PubChem. 5'-Chloro-2'-hydroxy-4'-methylacetophenone.

- MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 11(11), 741.

- ResearchGate. (2009).

Sources

- 1. PubChemLite - this compound (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. Cyclization with hydroxylamine hydrochloride: Significance and symbolism [wisdomlib.org]

- 6. ajrconline.org [ajrconline.org]

- 7. researchgate.net [researchgate.net]

- 8. 5'-Chloro-2'-hydroxy-4'-methylacetophenone | C9H9ClO2 | CID 598229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijcrt.org [ijcrt.org]

- 11. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 12. tandfonline.com [tandfonline.com]

- 13. ijbpas.com [ijbpas.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-2-(5-isoxazolyl)-5-methylphenol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(5-isoxazolyl)-5-methylphenol is a heterocyclic compound featuring a phenol ring substituted with a chloro, a methyl, and an isoxazole group. The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of isoxazole have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The presence of a phenolic hydroxyl group and a halogen on the aromatic ring of this compound suggests its potential as a valuable intermediate or a bioactive molecule in its own right, particularly in the fields of drug discovery and materials science. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic route, expected analytical characterization, and potential applications based on the current scientific literature.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | PubChem[4] |

| Molecular Weight | 209.63 g/mol | Sigma-Aldrich[5] |

| CAS Number | 213690-32-5 | Sigma-Aldrich[5] |

| Appearance | Solid | Sigma-Aldrich[5] |

| Melting Point | 235 °C (decomposes) | Sigma-Aldrich[5] |

| Predicted XlogP | 2.7 | PubChem[4] |

| InChI | InChI=1S/C10H8ClNO2/c1-6-4-9(13)7(5-8(6)11)10-2-3-12-14-10/h2-5,13H,1H3 | PubChem[4] |

| SMILES | Cc1cc(O)c(cc1Cl)-c2ccno2 | Sigma-Aldrich[5] |

Molecular Structure

The molecular structure of this compound is depicted in the following diagram, generated using the DOT language.

Caption: Molecular structure of this compound.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of the Chalcone Intermediate

The first step involves the base-catalyzed Claisen-Schmidt condensation of 2-hydroxy-4-chloro-5-methylacetophenone with an appropriate aldehyde to form the corresponding chalcone.

Experimental Protocol:

-

To a solution of 2-hydroxy-4-chloro-5-methylacetophenone (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the appropriate aldehyde (1 equivalent) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid until the chalcone precipitates.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Cyclization to form this compound

The purified chalcone is then cyclized using hydroxylamine hydrochloride in a basic medium to form the isoxazole ring.[2]

Experimental Protocol:

-

Dissolve the synthesized chalcone (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.5-2 equivalents) and a base such as sodium acetate or potassium hydroxide (2-3 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The solid product that precipitates is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure this compound.

Expected Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are anticipated:[7][8][9]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the two protons on the phenol ring.

-

Isoxazole Protons: Two doublets in the region of δ 6.0-8.5 ppm, corresponding to the two protons on the isoxazole ring.

-

Phenolic Proton: A broad singlet (which may be exchangeable with D₂O) in the region of δ 9.0-11.0 ppm.

-

Methyl Protons: A singlet at approximately δ 2.2-2.5 ppm, integrating to three protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic and Isoxazole Carbons: Multiple signals in the range of δ 100-160 ppm.

-

Carbonyl Carbon (of chalcone precursor): A signal around δ 190 ppm, which will be absent in the final product.

-

Methyl Carbon: A signal in the aliphatic region, around δ 20-25 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Absorptions around 3000-3100 cm⁻¹.

-

C=C and C=N Stretch (Aromatic and Isoxazole): Multiple sharp peaks in the 1400-1650 cm⁻¹ region.

-

C-O Stretch (Phenolic): A strong absorption band around 1200-1260 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of the compound (209.63), with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, indicative of the presence of a chlorine atom.

-

Fragmentation Pattern: Fragmentation would likely involve the loss of small molecules such as CO, HCN, and cleavage of the isoxazole ring.

Potential Biological Activities and Research Applications

The isoxazole nucleus is a well-known pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[3]

Antimicrobial Activity

Many isoxazole-containing compounds exhibit significant antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Given the structural similarities to other bioactive halogenated phenols, this compound is a prime candidate for screening against a panel of pathogenic bacteria and fungi.

Anti-inflammatory and Analgesic Potential

Certain isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The phenolic moiety in the target molecule is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, investigating the anti-inflammatory and analgesic properties of this compound could be a fruitful area of research.

Anticancer Activity

The isoxazole scaffold has been incorporated into numerous compounds with demonstrated anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. Screening this compound against a panel of cancer cell lines would be a logical step to explore its potential in this therapeutic area.

Caption: A hypothetical workflow for the biological evaluation of this compound.

Conclusion

This compound is a molecule of significant interest for researchers in drug discovery and chemical synthesis. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis is highly feasible through established chemical transformations. The structural motifs present in this molecule strongly suggest a range of potential biological activities that warrant further investigation. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound, potentially leading to the discovery of new therapeutic agents or valuable chemical intermediates.

References

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]

-

Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. (2024). ResearchGate. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). PubMed Central. [Link]

-

4-Chloro-2-methylphenol. (n.d.). PubChem. [Link]

-

Electronic Supplementary Material. (n.d.). The Royal Society of Chemistry. [Link]

-

p-Cresol at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. (n.d.). PubMed Central. [Link]

-

Chemistry of Chalcone Synthesis and its derivatives. (2016). ResearchGate. [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

-

Cyclization of 2-hydroxy-chalcone to flavanones. (n.d.). ResearchGate. [Link]

-

Article - Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. (2024). Digital Repository. [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. [Link]

-

Phenol, 4-chloro-2-methyl-. (n.d.). NIST WebBook. [Link]

-

Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (n.d.). MDPI. [Link]

-

Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. (2005). MDPI. [Link]

-

Synthesis and characterization of a new chromanoisoxazole. (n.d.). NISCAIR. [Link]

-

Phenol, 4-chloro-5-methyl-2-(1-methylethyl)-. (n.d.). NIST WebBook. [Link]

-

Phenol, 4-chloro-3-methyl-. (n.d.). NIST WebBook. [Link]

-

Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. (n.d.). Chemical Review and Letters. [Link]

-

Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. (n.d.).

-

4-(4-Chlorophenyl)-5-phenylisoxazole. (n.d.). PubMed Central. [Link]

-

5-Chloro-2-methylphenol. (n.d.). PubChem. [Link]

-

Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol. (2014). ResearchGate. [Link]

-

p-Chlorocresol. (n.d.). Wikipedia. [Link]

Sources

- 1. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. [wisdomlib.org]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound 98 213690-32-5 [sigmaaldrich.com]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 4-Chloro-2-methylphenol(1570-64-5) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Physicochemical Characterization of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloro-2-(5-isoxazolyl)-5-methylphenol (CAS No. 213690-32-5) is an isoxazole derivative with potential applications in medicinal chemistry and material science.[1][2] A thorough understanding of its fundamental physical properties, such as melting point and solubility, is a critical prerequisite for its advancement in any research and development pipeline. These parameters directly influence formulation strategies, bioavailability, and the design of subsequent experimental protocols. This guide provides a comprehensive framework for the precise and accurate determination of the melting point and aqueous solubility of this compound. While specific experimental data for this compound is not widely published, this document outlines the authoritative, best-practice methodologies for its characterization. The protocols described herein are grounded in international standards, including OECD and USP guidelines, to ensure data integrity and reproducibility.

Introduction: The "Why" Behind Physicochemical Characterization

In drug discovery and development, the journey of a molecule from a lab curiosity to a viable product is paved with data. Among the most fundamental yet critically important data points are the physical properties of the active compound. For a novel entity like this compound, determining its melting point and solubility is not a trivial pursuit; it is the cornerstone of its developability profile.

-

Melting Point (or Melting Range): This is more than just a measure of thermal stability. It is a primary indicator of a crystalline solid's purity.[3] Impurities tend to depress and broaden the melting range, making this a simple but powerful quality control metric.[3] Furthermore, the melting point dictates the energy required to break the crystal lattice, a key component of the dissolution process and, by extension, solubility.[4]

-

Solubility: Arguably one of the most significant hurdles in drug development, poor aqueous solubility can terminate the progression of an otherwise promising candidate. Solubility impacts everything from in vitro assay reliability to in vivo absorption and bioavailability.[5] Characterizing solubility under various conditions (e.g., pH, temperature) is essential for pre-formulation studies and for predicting a compound's behavior in physiological environments.[6]

This guide provides the detailed experimental frameworks necessary for generating reliable melting point and solubility data for this compound, enabling researchers to make informed decisions in their development programs.

Determination of Melting Point/Melting Range

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[7] For most pure crystalline compounds, this occurs over a narrow range of temperatures.[8] The internationally accepted methodologies for this determination are detailed in guidelines such as OECD Guideline 102 and USP General Chapter <741>.[3][9]

Recommended Methodology: Capillary Method

The capillary method is a robust and widely used technique for determining the melting range of a pulverizable solid. It can be performed using a liquid bath or a metal block apparatus.[7][10]

Table 1: Hypothetical Data Log for Melting Point Determination

| Parameter | Value/Observation |

| Apparatus | Digital Melting Point Apparatus (Metal Block) |

| USP Reference Std. | Vanillin (Certified Range: 81.0-83.0 °C) |

| Std. Observed Range | 81.5-82.5 °C (Apparatus Calibrated) |

| Heating Rate | 1 °C/min |

| Sample Preparation | Dried, finely powdered |

| Capillary Fill Height | 3 mm |

| Onset of Melt (T_onset) | Temperature at first liquid droplet formation |

| Clear Point (T_clear) | Temperature at complete liquefaction |

| Melting Range | T_clear - T_onset |

Step-by-Step Experimental Protocol (adapted from USP <741> Class Ia)

-

Apparatus Calibration: The accuracy of the apparatus must be verified using USP Melting Point Reference Standards.[9] Select at least two standards that bracket the expected melting point of the test compound. The observed melting points of the standards must fall within their certified ranges.[11]

-

Sample Preparation: Gently pulverize a small amount of dry this compound into a fine powder.

-

Capillary Loading: Charge a capillary tube (specified as 0.8-1.2 mm internal diameter) with the powdered sample to a height of 2.5-3.5 mm.[11] This is achieved by tapping the sealed end of the tube on a hard surface to tightly pack the powder. Consistent sample packing is crucial for reproducibility.[12]

-

Measurement: a. Insert the loaded capillary into the heating block of the apparatus. b. Set the starting temperature to approximately 5-10 °C below the expected melting point. c. Heat at a controlled rate, not exceeding 1 °C per minute, during the final approach to the melt.[10][11] A rapid heating rate is a common source of error, leading to an artificially elevated and broad melting range.[8] d. Record the temperature at the onset of melting (the point at which the column of powder is observed to collapse or the first liquid phase appears) and the clear point (the temperature at which the substance is completely melted).[11]

-

Reporting: The result is reported as the melting range (Onset Temperature – Clear Point Temperature). For a pure compound, this range is typically narrow.

Determination of Aqueous Solubility

Aqueous solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[13] The "gold standard" for determining this value is the equilibrium or thermodynamic solubility method, often referred to as the shake-flask method.[4][14] This method is detailed in OECD Guideline 105.[13] For higher throughput needs in early discovery, kinetic solubility assays are often employed.[5]

Recommended Methodology: Equilibrium Shake-Flask Method

This method measures the true equilibrium solubility of a compound, which is reached when the rate of dissolution of the solid equals the rate of precipitation.[4] It is suitable for substances with a solubility at or above 10⁻² g/L.[13][15]

Table 2: Hypothetical Data Log for Equilibrium Solubility Determination

| Parameter | Value/Observation |

| Method | OECD 105 Flask Method |

| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 |

| Temperature | 25 °C ± 0.5 °C |

| Incubation Time | 24 hours (preliminary test showed equilibrium reached) |

| Agitation Method | Orbital Shaker |

| Phase Separation | 0.22 µm Syringe Filtration |

| Quantification Method | High-Performance Liquid Chromatography (HPLC) with UV detection |

| Concentration (t=24h) | X µg/mL |

| Concentration (t=48h) | Y µg/mL (Confirmatory check, X ≈ Y) |

| Reported Solubility | Mean of replicate concentrations (µg/mL and µM) |

Step-by-Step Experimental Protocol (adapted from OECD 105)

-

Preliminary Test: A preliminary test is crucial to estimate the approximate solubility and the time required to reach equilibrium.[13][16] This avoids using too little or an excessive amount of the solid in the definitive test.

-

Sample Preparation: Add an excess amount of solid this compound to a flask or vial containing the test solvent (e.g., purified water, PBS pH 7.4). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[17]

-

Equilibration: Seal the flask and agitate it in a constant temperature water bath or incubator (e.g., 25 °C) for a predetermined period (often 24-48 hours).[18] The time required to reach equilibrium can vary significantly between compounds and should be confirmed by sampling at multiple time points (e.g., 24h, 48h) until the concentration in solution remains constant.[4]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the solid and liquid phases. This is a critical step. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method to remove all undissolved particles, which could otherwise lead to an overestimation of solubility.[17]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV. A standard curve prepared with known concentrations of the compound is used for accurate quantification.

-

pH Measurement: For ionizable compounds, it is essential to measure the pH of the final saturated solution, as solubility can be highly pH-dependent.[18]

Alternative Methodology: Kinetic Solubility Assay

For early-stage drug discovery, a higher-throughput kinetic solubility assay is often used.[19] This method measures the solubility of a compound after it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[5] While faster, it's important to recognize that this measures "apparent solubility," which may differ from the true thermodynamic equilibrium solubility.[6]

Diagram 1: Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Conclusion

The systematic characterization of the melting point and aqueous solubility of this compound is an indispensable step in its scientific evaluation. Adherence to standardized, authoritative protocols such as those outlined by the USP and OECD is paramount for generating high-quality, reproducible data. This technical guide provides the necessary framework for researchers to confidently perform these analyses, ensuring that the foundational physicochemical data supporting their research is robust, reliable, and universally comparable. This, in turn, facilitates sound decision-making throughout the research and development lifecycle.

References

- United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. USP-NF.

- FILAB. Solubility testing in accordance with the OECD 105.

- OECD. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility. Google Books. Published July 27, 1995.

- Xiong J, Zhang T, Xu M, Jin S. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. 2019;54(16):1349-1354.

- Avdeef A. Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. 2015;3(2):84-109.

- 1236 SOLUBILITY MEASUREMENTS. ResearchGate.

- Analytice. OECD n°102: Melting point/Melting interval. Published November 27, 2020.

- Baka E. [Good laboratory practice of equilibrium solubility measurement]. Acta Pharm Hung. 2011;81(1):18-28.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Published November 12, 2013.

- OECD. Test No. 105: Water Solubility.

- USP-NF. 〈741〉 Melting Range or Temperature.

- Scymaris. Water Solubility.

- Thoreauchem. This compound-213690-32-5.

- OECD. Test No. 102: Melting Point/ Melting Range.

- Sigma-Aldrich. This compound 98%.

- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. thinkSRS.com.

- Kerns EH, Di L. In vitro solubility assays in drug discovery. Drug Discov Today. 2003;8(7):316-323.

- USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate. Published August 6, 2025.

- European Commission. A.l. MELTING/FREEZING TEMPERATURE.

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

- Creative Bioarray. Aqueous Solubility Assays.

- PubChem. This compound.

Sources

- 1. This compound 98 213690-32-5 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. oecd.org [oecd.org]

- 8. â©741⪠Melting Range or Temperature [doi.usp.org]

- 9. uspbpep.com [uspbpep.com]

- 10. enfo.hu [enfo.hu]

- 11. thinksrs.com [thinksrs.com]

- 12. researchgate.net [researchgate.net]

- 13. books.google.cn [books.google.cn]

- 14. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. filab.fr [filab.fr]

- 16. Water Solubility | Scymaris [scymaris.com]

- 17. researchgate.net [researchgate.net]

- 18. hrcak.srce.hr [hrcak.srce.hr]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

The Potential Biological Activity of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol: A Framework for Investigation

An In-depth Technical Guide

Foreword for the Researcher

The intersection of halogenated phenols and heterocyclic chemistry has yielded numerous compounds of significant therapeutic value. This guide focuses on a specific molecule within this domain: 4-Chloro-2-(5-isoxazolyl)-5-methylphenol . While direct, extensive research on this exact compound is limited, its structural motifs—a chlorophenol core and an isoxazole ring—are well-represented in a multitude of biologically active agents.[1][2] This document serves as a technical roadmap for the research scientist. It moves beyond a simple literature review to propose a structured, hypothesis-driven framework for systematically evaluating the biological potential of this compound. We will delve into logical predictions based on its chemical architecture, outline detailed experimental workflows for validation, and provide the rationale behind these strategic choices, empowering researchers to unlock its therapeutic promise.

Section 1: Molecular Profile and In Silico Assessment

Chemical Identity

-

Compound Name: this compound

-

CAS Number: 213690-32-5[3]

-

Molecular Formula: C₁₀H₈ClNO₂[4]

-

Molecular Weight: 209.63 g/mol [3]

-

Structure:

(Image generated for illustrative purposes)

Rationale for Investigation: The Power of the Scaffolds

The therapeutic potential of this molecule can be inferred from its constituent parts:

-

The Isoxazole Ring: This five-membered heterocycle is a cornerstone in medicinal chemistry, recognized for its diverse biological activities.[1][5] It is a key pharmacophore in drugs like Valdecoxib (a COX-2 inhibitor) and Leflunomide (an antirheumatic agent), highlighting its role in modulating inflammatory processes.[2] Isoxazole derivatives have demonstrated a wide spectrum of effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][6]

-

The Chlorophenol Moiety: Chlorinated phenols are known for their potent biological actions, notably as antimicrobial agents.[7][8] The presence and position of the chlorine atom can significantly influence the compound's toxicity, membrane permeability, and overall bioactivity.[9] For instance, the related compound 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) has shown direct antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and can prevent biofilm formation.[10][11]

The combination of these two scaffolds in a single molecule presents a compelling case for investigating synergistic or novel biological activities.

Predictive Analysis: Lipinski's Rule of Five and ADMET

A preliminary in silico assessment helps predict the "drug-likeness" of a compound. Lipinski's Rule of Five provides a set of simple molecular descriptors to evaluate if a compound is likely to have good oral absorption and bioavailability.

| Parameter | Value for C₁₀H₈ClNO₂ | Lipinski's Rule (<) | Compliance |

| Molecular Weight (MW) | 209.63 g/mol | < 500 g/mol | Yes |

| LogP (Octanol-Water Partition) | ~2.7 (Predicted)[4] | < 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (from -OH) | < 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 (from -OH, -N=, -O-) | < 10 | Yes |

Interpretation: this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for development as an orally administered drug. Further ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions should be performed using computational models to forecast its pharmacokinetic profile and potential liabilities before extensive in vitro testing.

Section 2: Hypothesized Biological Activities & Mechanistic Pathways

Based on the compound's structural alerts, we can formulate two primary hypotheses for its biological activity.

Hypothesis 1: The Compound Possesses Anti-inflammatory Properties via COX-2 and NF-κB Pathway Inhibition.

Rationale: The isoxazole ring is a well-established pharmacophore in selective COX-2 inhibitors (e.g., Valdecoxib).[2] The dysregulation of enzymes like Cyclooxygenase-2 (COX-2) and transcription factors such as Nuclear Factor-kappa B (NF-κB) are central to the inflammatory response.[12][13] We hypothesize that our target compound will inhibit COX-2 and interfere with the NF-κB signaling cascade, thereby reducing the production of pro-inflammatory mediators.

Caption: Proposed inhibition of the canonical NF-κB signaling pathway.

Hypothesis 2: The Compound Exhibits Anticancer Activity by Inducing Cytotoxicity in Cancer Cell Lines.

Rationale: Many isoxazole derivatives have been reported to possess significant in vitro cytotoxicity against various cancer cell lines.[5][6] The chlorophenol moiety can also contribute to toxicity, potentially by interfering with cellular respiration or inducing oxidative stress.[8][9] We hypothesize that the compound will reduce the viability of cancer cells through cytotoxic or antiproliferative mechanisms.

Caption: A tiered workflow for evaluating anticancer potential.

Section 3: Experimental Validation Protocols

This section provides detailed, self-validating protocols to test the hypotheses.

Investigation of Anti-inflammatory Activity

Objective: To determine if the compound selectively inhibits the COX-2 enzyme over the COX-1 isoform. This is a critical first step, as selective COX-2 inhibition is a hallmark of modern NSAIDs with improved gastrointestinal safety profiles.

Scientist's Note: We will use a colorimetric or fluorescent assay for high-throughput capability. It is crucial to run both COX-1 and COX-2 assays in parallel to determine the selectivity index (SI = IC₅₀ for COX-1 / IC₅₀ for COX-2). A high SI is desirable.

Protocol:

-

Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate), hematin, Tris-HCl buffer (pH 8.0), 96-well microplates, DMSO, test compound, Celecoxib (positive control for COX-2 inhibition), Indomethacin (non-selective control).[14]

-

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitors in DMSO. The final DMSO concentration in the assay should be <1%.

-

In a 96-well plate, add in order: 150 µL Tris-HCl buffer, 10 µL Hematin, 10 µL of either COX-1 or COX-2 enzyme solution.[14]

-

Add 10 µL of the diluted test compound or control to the appropriate wells. For the 100% activity control, add 10 µL of DMSO.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[15]

-

Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to all wells.[14]

-

Immediately measure the absorbance at 590 nm kinetically for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (change in absorbance/minute).

-

Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot % Inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition).[14]

-

Calculate the Selectivity Index (SI).

-

Objective: To visually and quantitatively confirm if the compound can inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Scientist's Note: This is a cell-based imaging assay that provides direct evidence of pathway inhibition. We use RAW 264.7 murine macrophages as they are a standard model for studying inflammation. Lipopolysaccharide (LPS) is a potent activator of the canonical NF-κB pathway.[16]

Protocol:

-

Materials: RAW 264.7 cells, DMEM media with 10% FBS, 96-well imaging plates (black-walled, clear bottom), LPS, test compound, BAY 11-7082 (positive control inhibitor), paraformaldehyde (PFA), Triton X-100, primary antibody against NF-κB p65, fluorescently-labeled secondary antibody, DAPI (nuclear stain).

-

Procedure:

-

Seed RAW 264.7 cells into a 96-well imaging plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of the test compound or BAY 11-7082 for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include an unstimulated (negative) control and a stimulated (positive) control (LPS + DMSO).[17]

-

Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin.

-

Incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Data Analysis:

-

Acquire images using a high-content imaging system or automated fluorescent microscope.

-

Use image analysis software to define the nuclear (DAPI) and cytoplasmic regions of each cell.

-

Quantify the fluorescence intensity of p65 in both the nucleus and cytoplasm.

-

Calculate a Nuclear-to-Cytoplasmic Intensity Ratio. A significant decrease in this ratio in treated cells compared to the LPS-only control indicates inhibition of translocation.[17]

-

Investigation of Anticancer Activity

Objective: To rapidly screen the compound for general cytotoxicity across a panel of cancer cell lines representing different tumor types.

Scientist's Note: The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. It is a robust, inexpensive, and high-throughput method for initial screening. A positive result here justifies more detailed follow-up studies.

Protocol:

-

Materials: Cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung), appropriate culture media, 96-well plates, test compound, Doxorubicin (positive control), DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., acidified isopropanol or DMSO).[18][19]

-

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow attachment.[20]

-

Treat the cells with serial dilutions of the test compound or Doxorubicin for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[21]

-

Carefully remove the media and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

-

Shake the plate for 15 minutes to ensure complete solubilization.[20]

-

-

Data Analysis:

-

Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Abs_treated / Abs_control) * 100.

-

Plot % Viability against the log of compound concentration to determine the IC₅₀ value for each cell line.

-

Section 4: Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological characterization of this compound. The convergence of the isoxazole and chlorophenol motifs strongly suggests potential for anti-inflammatory and anticancer activities. The proposed experimental workflows are designed to systematically and rigorously test these hypotheses, moving from broad screening to more specific mechanistic assays.

Positive results from these studies would warrant further investigation into:

-

Advanced Mechanistic Studies: Exploring apoptosis induction (Caspase-Glo assays, Annexin V staining), cell cycle analysis (flow cytometry), and specific kinase inhibition profiles.

-

In Vivo Efficacy: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema) or cancer (e.g., xenograft models).

-

Safety and Toxicology: Performing in vitro and in vivo toxicology studies to establish a therapeutic window.

-

Structure-Activity Relationship (SAR): Synthesizing analogs of the lead compound to optimize potency and reduce off-target effects.

By following this structured and scientifically-grounded approach, researchers can efficiently evaluate the therapeutic potential of this compound and determine its viability as a candidate for further drug development.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmaceutical Research.

- Potential activities of isoxazole deriv

- The biological action of chlorophenols. (n.d.). PMC - NIH.

- A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (2017). International Journal of Pharmaceutical Sciences and Research.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.

- Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. (n.d.). Benchchem.

- An investigation of chlorophenol proton affinities and their influence on the biological activity of microorganisms. (2006). PubMed.

- MTT Assay Protocol for Cell Viability and Prolifer

- An Investigation of Chlorophenol Proton Affinities and Their Influence on the Biological Activity of Microorganisms. (2006). The Journal of Physical Chemistry A.

- MTT assay protocol. (n.d.). Abcam.

- MTT Cell Proliferation Assay. (n.d.).

- MTT Proliferation Assay Protocol. (2025).

- Transcription - NF-kB signaling p

- Cell Viability Assays. (2013). NCBI Bookshelf - NIH.

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH.

- Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI.

- NF-κB Signaling P

- This compound. (n.d.). PubChemLite.

- 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). PubMed.

- 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (n.d.). PMC - NIH.

- This compound 98%. (n.d.). Sigma-Aldrich.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. This compound 98 213690-32-5 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential activities of isoxazole derivatives [wisdomlib.org]

- 7. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]